1-methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide
Overview
Description
1-Methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound with the molecular formula C8H9BrN4O2. It is a derivative of benzodiazole, characterized by the presence of a nitro group at the 5-position and a methyl group at the 1-position.
Preparation Methods
The synthesis of 1-methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the nitration of 1-methyl-1H-1,3-benzodiazole followed by amination and subsequent hydrobromide salt formation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction and amination steps .
Synthetic Route:
Nitration: 1-Methyl-1H-1,3-benzodiazole is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is reduced to an amine using a suitable reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then reacted with hydrobromic acid to form the hydrobromide salt of 1-methyl-5-nitro-1H-1,3-benzodiazol-2-amine
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Scientific Research Applications
1-Methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties. .
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-1,3-benzodiazol-2-amine hydrobromide can be compared with other benzodiazole derivatives such as:
1-Methyl-5-nitro-1H-1,3-benzodiazol-2-one: Similar structure but with a carbonyl group instead of an amine, leading to different reactivity and applications.
1-Methyl-5-nitro-1H-1,3-benzodiazol-2-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity .
Properties
IUPAC Name |
1-methyl-5-nitrobenzimidazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.BrH/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9;/h2-4H,1H3,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDJNLUVQVMUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-64-4 | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl-5-nitro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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